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Compound of Interest

Compound Name: (R)-KT109

Cat. No.: B15613057 Get Quote

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme

pivotal in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This guide

provides a comparative analysis of the cross-reactivity profile of (R)-KT109 against other key

serine hydrolases, supported by available experimental data. The information presented is

intended for researchers, scientists, and drug development professionals working in the fields

of endocannabinoid signaling, inflammation, and pharmacology.

Data Presentation: Quantitative Cross-Reactivity
Analysis
The selectivity of (R)-KT109 has been primarily characterized against its closely related

isoform, DAGLα, and other serine hydrolases involved in lipid metabolism. While

comprehensive quantitative data across a wide panel of enzymes is limited in the public

domain, the following table summarizes the available inhibitory activities and selectivity ratios.
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Target Enzyme (R)-KT109 IC50
Selectivity vs.
DAGLβ

Notes

Diacylglycerol Lipase-

β (DAGLβ)
42 nM - Primary target

Diacylglycerol Lipase-

α (DAGLα)
~2.5 µM (estimated) ~60-fold

Significantly less

potent against the α

isoform.

Phospholipase A2G7

(PLA2G7)
1 µM ~24-fold

Shows moderate off-

target activity.

Fatty Acid Amide

Hydrolase (FAAH)
Negligible Activity High

Minimal to no

inhibition observed.

Monoglyceride Lipase

(MGLL)
Negligible Activity High

Minimal to no

inhibition observed.

α/β-Hydrolase

Domain-containing 6

(ABHD6)

Not specified for (R)-

KT109
-

A control probe

(KT195) was used to

assess ABHD6,

suggesting potential

for off-target effects

within this class of

inhibitors.

α/β-Hydrolase

Domain-containing 11

(ABHD11)

Negligible Activity High
Minimal to no

inhibition observed.

Cytosolic

Phospholipase A2

(cPLA2A)

Negligible Activity High
Minimal to no

inhibition observed.

Note: The IC50 for DAGLα is estimated based on the reported ~60-fold selectivity relative to

DAGLβ. "Negligible Activity" indicates that no significant inhibition was reported at the

concentrations tested in the cited studies.
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DAGLβ Signaling Pathway
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Cell Membrane

Downstream Signaling
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Sample Preparation

Competitive ABPP Assay

Data Analysis

Proteome Lysate

Pre-incubation

(R)-KT109 (Test Inhibitor) Vehicle Control (DMSO)

Probe Labeling

Broad-spectrum Serine
Hydrolase Probe (e.g., FP-Biotin)

SDS-PAGE & Gel-based
Fluorescence Scanning or

LC-MS/MS Analysis

Quantification of Probe Labeling

Comparison of (R)-KT109 vs. Vehicle

Determination of
Cross-Reactivity Profile
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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